B1575205 Programmed cell death 1 ligand 1 (15-23)

Programmed cell death 1 ligand 1 (15-23)

Cat. No. B1575205
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Programmed cell death 1 ligand 1

Scientific Research Applications

1. Bibliometric Analysis in Esophageal Cancer Research

A bibliometric study by Yang and Wang (2022) focused on the trends in PD-L1 research, especially in esophageal cancer. They found that PD-L1 research is a rapidly growing field with key contributions from various countries, primarily China, the USA, and Japan. Their analysis revealed that neoadjuvant immunotherapy for esophageal cancer and the development of biomarkers are current hotspots in PD-L1 research (Yang & Wang, 2022).

2. PD-L1 as a Biomarker for Checkpoint Inhibitors

Araujo-Fernandez et al. (2020) discussed the role of PD-L1 expression as a predictive biomarker in cancer treatment, specifically in relation to atezolizumab, a monoclonal antibody targeting human PD-L1. This study highlights the need for further research to confirm the role of PD-L1 expression as a predictive biomarker (Araujo-Fernandez et al., 2020).

3. PD-1/PD-L1 in Cancer Immunotherapy

Jiang et al. (2019) reviewed the role of PD-1 and PD-L1 in cancer immunotherapy, including the structure and function of the PD-1/PD-L1 pathway and its implications for future cancer treatments. They emphasized the importance of understanding the molecular mechanisms of this pathway for developing effective therapies (Jiang et al., 2019).

4. PD-L1 in Oral Squamous Cell Carcinoma

Lenouvel et al. (2020) provided insights into the role of PD-L1 in oral squamous cell carcinoma, including its structure, function, regulation, and potential as a therapeutic target. Their research underscores the significance of PD-L1 overexpression in various malignancies (Lenouvel et al., 2020).

5. PD-L1 Expression and MHC-I in Tumor Cells

Tu et al. (2022) studied the effects of nintedanib, a triple angiokinase inhibitor, on PD-L1 expression. Their research revealed that nintedanib enhances PD-L1 expression and promotes the phosphorylation of STAT3, suggesting its potential in immunotherapy strategies (Tu et al., 2022).

6. Intracellular Role of PD-L1 in Cancer

A study by Tu et al. (2019) discovered that intracellular PD-L1 acts as an RNA binding protein, regulating mRNA stability of genes related to DNA damage. This suggests that targeting intracellular PD-L1 could enhance the efficacy of radiotherapy and chemotherapy in cancer (Tu et al., 2019).

7. Molecular Modeling Studies of PD-1/PD-L1 Complex Inhibitors

Research by Almahmoud and Zhong (2019) utilized molecular docking studies to identify critical residues for ligand binding to the PD-L1 protein. This study aids in designing effective ligands against the PD-1/PD-L1 complex, crucial for cancer therapy (Almahmoud & Zhong, 2019).

8. Autophagy and PD-L1 Expression in Cancer

Gao and Chen (2021) reviewed the role of autophagy in regulating PD-L1 expression, highlighting its importance in tumour immunotherapy. Their findings offer new perspectives for understanding the mechanism of PD-L1 expression and potential therapeutic approaches (Gao & Chen, 2021).

9. PD-L1 Degradation Pathway in Cancer Immunotherapy

Gou et al. (2020) discussed the degradation pathways of PD-L1 in cancer cells and their implications for cancer immunotherapy. This research provides insight into how PD-L1 degradation can enhance immunotherapy for cancer (Gou et al., 2020).

properties

sequence

LLNAFTVTV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Programmed cell death 1 ligand 1 (15-23)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.